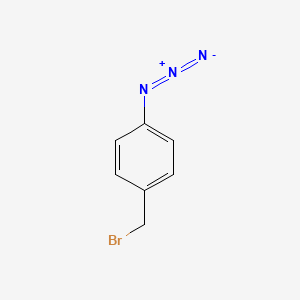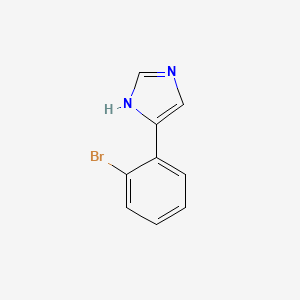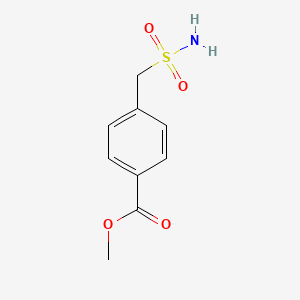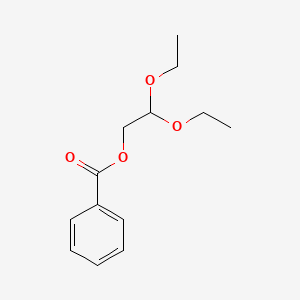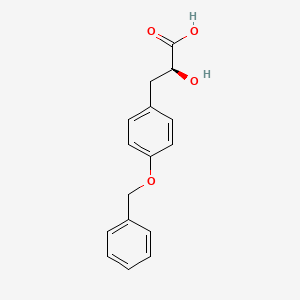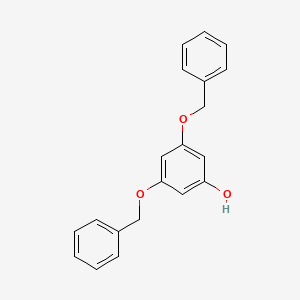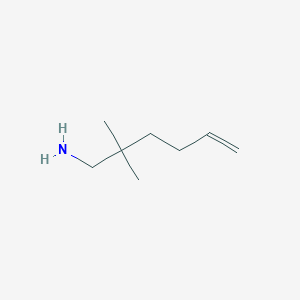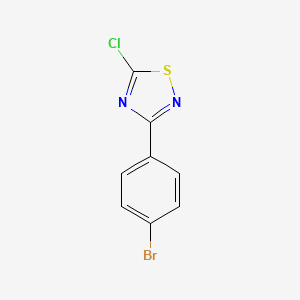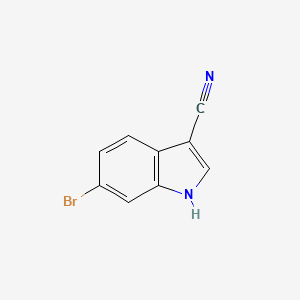
6-bromo-1H-indole-3-carbonitrile
Übersicht
Beschreibung
6-bromo-1H-indole-3-carbonitrile is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in a variety of chemical and biological contexts. The presence of a bromine atom and a carbonitrile group on the indole skeleton can significantly alter its reactivity and properties, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of indole derivatives often involves the functionalization of the indole core. In the construction of tetrahydro-β-carboline skeletons, indole acts as a π-nucleophile and can react with a Brønsted acid-activated imide carbonyl group through a 6-exo-trig cyclization. This method has been effectively applied to synthesize alkaloids such as harmicine and 10-desbromoarborescidine-A . Another approach for synthesizing indole derivatives is the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, which yields 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . These methods highlight the versatility of indole chemistry and the potential for creating a wide array of substituted indole compounds.
Molecular Structure Analysis
The molecular structure of indole derivatives can be significantly influenced by substituents. For instance, in the case of 2-(6-chloro-1H-indol-3-yl)acetonitrile, the carbonitrile group is twisted away from the plane of the indole ring system, indicating steric interactions between the substituents and the indole core . Such deviations from planarity can affect the molecule's electronic properties and its interactions with other molecules.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, often facilitated by their substituents. The presence of electron-withdrawing groups like carbonitrile can enhance the electrophilicity of the indole ring, making it more reactive towards nucleophiles. The bromine atom in 6-bromo-1H-indole-3-carbonitrile can act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. Additionally, the carbonitrile group can undergo reactions such as hydrolysis or addition, further diversifying the possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-1H-indole-3-carbonitrile are influenced by its molecular structure. The presence of the bromine atom and the carbonitrile group can affect properties such as solubility, boiling point, and melting point. The compound's ability to form hydrogen bonds, as seen in the crystal structure of a related compound where N—H⋯N hydrogen bonds link the molecules into chains, can also influence its physical state and intermolecular interactions . Aromatic π–π stacking interactions, which are common in indole derivatives, contribute to the stability of the crystalline structure and can affect the compound's solubility and melting point .
Wissenschaftliche Forschungsanwendungen
-
Multicomponent Reactions (MCRs)
- Field : Organic Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
-
Biological Activities of Indole
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis Reagent
- Field : Organic Synthesis
- Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of 4-substituted β-lactams, biologically active indoles, inhibitors of glycogen synthase kinase 3β (GSK-3), indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors and HIV-1 integrase inhibitors .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
-
Reactant for Intramolecular Oxidative C-H Coupling Reactions
- Field : Organic Synthesis
- Application : It is also used as a reactant for intramolecular oxidative C-H coupling reactions with applications in medium-ring synthesis techniques .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
-
Antiviral Activity
- Field : Pharmacology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Antibacterial Activity
-
Antimycobacterial Activity
-
Antitumor Activity
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including “6-bromo-1H-indole-3-carbonitrile”, are essential entities and could be found in many natural products . They are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Eigenschaften
IUPAC Name |
6-bromo-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBXTAVHPDZLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466910 | |
| Record name | 6-bromo-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indole-3-carbonitrile | |
CAS RN |
224434-83-7 | |
| Record name | 6-bromo-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-indole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
